Capsicoside A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

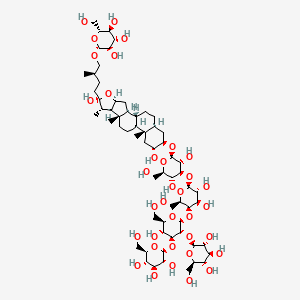

Capsicoside A is a steroid glycoside compound found in the plant Capsicum annuum, commonly known as bell pepper or chili pepper. It is a member of the furostanol saponins, which are known for their diverse biological activities. The chemical structure of this compound includes a furostanol aglycone linked to multiple sugar moieties, making it a complex and intriguing molecule .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Capsicoside A involves several steps, starting from the extraction of the natural product from Capsicum annuum. The process typically includes:

Extraction: The plant material is subjected to solvent extraction using methanol or ethanol to obtain a crude extract.

Purification: The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

advancements in biotechnological methods and synthetic biology may offer potential routes for industrial production in the future .

Analyse Chemischer Reaktionen

Types of Reactions

Capsicoside A undergoes various chemical reactions, including:

Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions to yield the aglycone and sugar moieties.

Oxidation: The hydroxyl groups present in the molecule can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl groups in the aglycone can be reduced to form alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Hydrolysis: Aglycone and various sugar units.

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound for studying glycosidic bond formation and hydrolysis.

Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.

Medicine: Explored for its anti-inflammatory, antioxidant, and antimicrobial properties.

Wirkmechanismus

The mechanism of action of Capsicoside A involves its interaction with various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.

Antimicrobial: Disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Vergleich Mit ähnlichen Verbindungen

Capsicoside A can be compared with other similar steroid glycosides, such as:

Capsicoside B: Similar structure but differs in the sugar moieties attached to the aglycone.

Diosgenin glycosides: Share the furostanol aglycone but have different sugar units.

Furostanol saponins: A broader class of compounds with similar aglycone structures but varying sugar compositions.

Conclusion

This compound is a fascinating compound with a complex structure and diverse biological activities. Its potential applications in chemistry, biology, medicine, and industry make it a valuable subject of study. Further research into its synthesis, reactions, and mechanisms of action will continue to uncover new insights and applications for this intriguing molecule.

Eigenschaften

CAS-Nummer |

54999-56-3 |

|---|---|

Molekularformel |

C63H106O35 |

Molekulargewicht |

1423.5 g/mol |

IUPAC-Name |

2-[4-[16-[5-[3-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,15-dihydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C63H106O35/c1-21(20-86-55-46(80)42(76)37(71)30(14-64)88-55)7-10-63(85)22(2)36-29(98-63)12-26-24-6-5-23-11-28(27(70)13-62(23,4)25(24)8-9-61(26,36)3)87-56-49(83)45(79)51(35(19-69)93-56)94-60-54(53(41(75)34(18-68)92-60)96-58-48(82)44(78)39(73)32(16-66)90-58)97-59-50(84)52(40(74)33(17-67)91-59)95-57-47(81)43(77)38(72)31(15-65)89-57/h21-60,64-85H,5-20H2,1-4H3 |

InChI-Schlüssel |

MFHFOWCCIUBMFM-UHFFFAOYSA-N |

SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CC(C(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |

Isomerische SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |

Kanonische SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CC(C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.